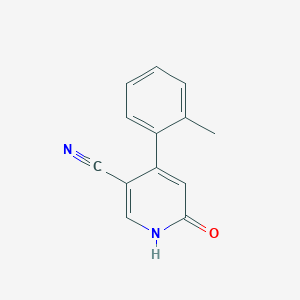

6-Hydroxy-4-o-tolyl-nicotinonitrile

Description

Properties

CAS No. |

825637-99-8 |

|---|---|

Molecular Formula |

C13H10N2O |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-(2-methylphenyl)-6-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H10N2O/c1-9-4-2-3-5-11(9)12-6-13(16)15-8-10(12)7-14/h2-6,8H,1H3,(H,15,16) |

InChI Key |

VWDOSWIUAFHHQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)NC=C2C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Hydroxy-4-o-tolyl-nicotinonitrile with structurally related nicotinonitrile derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogs.

Key Findings:

o-Tolyl vs. Methyl/Phenyl: The o-tolyl group in the target compound introduces steric hindrance compared to smaller methyl (in ) or planar phenyl (in ). This may reduce reactivity with bulky nucleophiles but enhance π-π stacking in materials applications. Chlorine Substituents: Chlorinated analogs (e.g., ) exhibit higher electrophilicity at the nitrile group due to electron-withdrawing effects, enabling nucleophilic substitutions. The target compound’s hydroxyl group may instead promote deprotonation or hydrogen bonding .

Hazard and Handling: 6-Hydroxy-4-methylnicotinonitrile has hazard codes H302, H312, and H332, suggesting the target compound may require similar precautions (e.g., protective gear, controlled storage).

Functional Group Comparisons :

- Replacing the nitrile with a carboxylic acid (as in ) drastically alters properties: 4-Hydroxy-6-methylnicotinic acid has higher water solubility and acidity (pKa ~3–4 for COOH vs. ~9–10 for nitrile protonation).

Preparation Methods

Step 1: Formation of 1-Carbamoylmethyl-pyridinium Chloride

2-Chloroacetamide (50.00 g, 524.01 mmol) is suspended in acetonitrile and reacted with pyridine (41.45 g, 524.01 mmol) at 90°C for 10 hours. The product is recrystallized from ethanol, yielding colorless crystals (79.10 g, 94% yield).

Step 2: Synthesis of 2-Formyl-3-o-tolyl-acrylonitrile

3,3-Dimethoxypropionitrile (13.19 g, 110.00 mmol) and o-tolyl aldehyde (12.39 g, 100.00 mmol) are combined with sodium methoxide (23.40 g, 130.00 mmol) in methanol at <20°C. The reaction proceeds via Knoevenagel condensation, yielding the acrylonitrile intermediate.

Step 3: Cyclization to this compound

1-Carbamoylmethyl-pyridinium chloride (1.726 g, 10.0 mmol) and 2-formyl-3-o-tolyl-acrylonitrile (1.712 g, 10.0 mmol) are dissolved in methanol (24.8 mL) with triethylamine (1.05 g, 10.4 mmol). After stirring for 2 hours, (chloromethylene)dimethylammonium chloride (2.56 g, 20.0 mmol) is added, followed by thermal cyclization at 180–190°C for 15 minutes. The crude product is purified via dichloromethane/water extraction, yielding 1.37 g (65% yield) of the target compound.

Catalytic Synthesis Using Bimetallic MOFs

Recent advances utilize metal-organic frameworks (MOFs) to streamline nicotinonitrile synthesis. MIL-88B(Fe2/Ni)/imidazole/SO3H, a sulfonic acid-functionalized bimetallic MOF, enables one-pot reactions under milder conditions (Table 1).

Reaction Optimization

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 15 mg |

| Temperature | 100°C |

| Solvent | Ethanol |

| Time | 30–40 min |

| Yield | 70–85% |

This method avoids toxic solvents and reduces energy input compared to traditional thermal cyclization.

Mechanistic Insights

The MOF catalyzes two simultaneous pathways (Scheme 1):

-

Ammonia Generation : Thermal dissociation of ammonium acetate produces NH3, which tautomerizes intermediates.

-

Knoevenagel Condensation : Aldehydes react with 3-(1H-indol-3-yl)-3-oxopropanenitrile, forming a conjugated nitrile intermediate.

-

Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) : Final cyclization eliminates H2O or H2O2, yielding the nicotinonitrile core.

Comparative Analysis of Methods

Yield and Efficiency

Environmental and Practical Considerations

-

Waste Generation : The traditional method requires multiple extraction steps, generating solvent waste. In contrast, the MOF approach uses ethanol, a greener solvent, and facilitates catalyst recovery.

-

Scalability : The MOF’s thermal stability (up to 270°C) ensures robustness in large-scale applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Hydroxy-4-o-tolyl-nicotinonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclization reactions of substituted acrylonitriles or acid-catalyzed hydrolysis of pre-functionalized intermediates. For example, analogous nicotinonitriles are synthesized via condensation of aryl aldehydes with cyanoacetamide derivatives under reflux in ethanol, followed by cyclization with ammonium acetate . Reaction parameters like temperature (80–100°C), solvent polarity, and catalyst choice (e.g., piperidine or acetic acid) significantly affect yield and purity. Optimization via factorial design (e.g., varying molar ratios and time) is recommended to balance steric and electronic effects from the o-tolyl substituent .

Q. How is this compound characterized using spectroscopic techniques such as NMR and X-ray crystallography?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent orientation. For example, the hydroxyl proton (6-OH) typically appears as a broad singlet near δ 10–12 ppm in DMSO-d₆, while aromatic protons from the o-tolyl group show splitting patterns consistent with ortho-substitution (e.g., doublets near δ 7.2–7.8 ppm) .

- X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, resolving structural ambiguities. Disorder in the hydroxy or nitrile groups may require constrained refinement or twin modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or crystallographic disorder) during structural elucidation?

- Methodological Answer :

- NMR anomalies : Cross-validate with 2D techniques (COSY, HSQC) to confirm coupling networks. For example, unexpected deshielding in the nicotinonitrile ring may arise from intramolecular H-bonding between the hydroxy and nitrile groups, altering electronic environments .

- Crystallographic disorder : Use SQUEEZE (in PLATON) to model solvent-occupied voids or apply twin-law corrections in SHELXL. For dynamic disorder (e.g., rotating o-tolyl groups), multi-conformational refinement is advised .

Q. What experimental strategies optimize the bioactivity of this compound derivatives while minimizing synthetic byproducts?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position to enhance electrophilicity, as seen in bioactive analogs .

- Byproduct mitigation : Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers. Monitor reactions via TLC or LC-MS to terminate at optimal conversion .

Q. How can theoretical frameworks guide the design of this compound-based catalysts or ligands?

- Methodological Answer :

- DFT calculations : Model electron density maps to predict coordination sites (e.g., nitrile N or hydroxy O as Lewis bases). For example, frontier molecular orbital (FMO) analysis can identify reactive centers for ligand-metal interactions .

- Experimental validation : Synthesize Pd(II) or Ru(II) complexes and characterize via IR (νC≡N ~2200 cm⁻¹) and cyclic voltammetry to confirm redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.